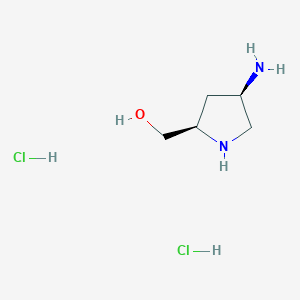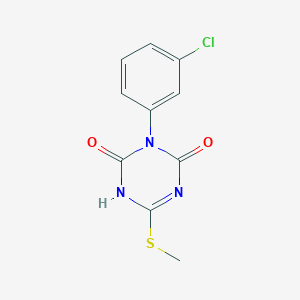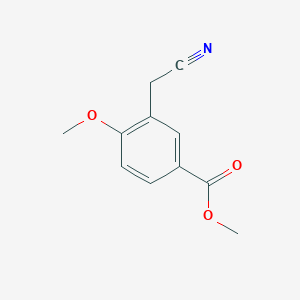
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one typically involves the condensation of appropriate fluorinated and methylated precursors with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various fluorine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the methyl group, which could affect its reactivity and interactions.
5-Fluoro-6-methyl-2-oxo-2,3-dihydropyrimidin-4(5H)-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of both fluorine and methyl groups, along with the thioxo functionality, makes 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one unique
Propiedades
Fórmula molecular |
C5H5FN2OS |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-fluoro-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h3H,1H3,(H,8,9,10) |
Clave InChI |
BUFJTOHBFHRBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)NC(=O)C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

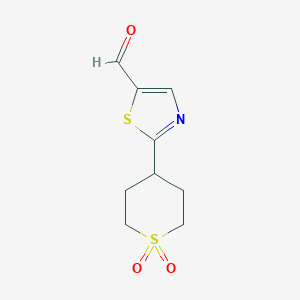

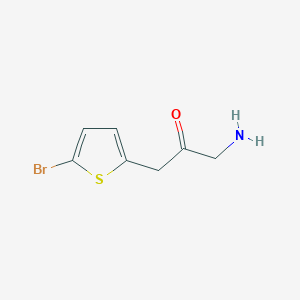
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
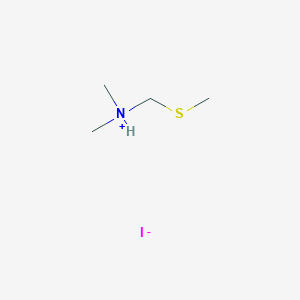
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)

